N-BOC-2-AMINO-4-AZIDO-BUTANOIC ACID METHYL ESTER
Overview
Description
(S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an azido group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the introduction of the azido group through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
(S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and various ester derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Ethyl Ester
- (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Propyl Ester
- (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Butyl Ester
Uniqueness
What sets (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester apart from similar compounds is its specific ester group, which influences its reactivity and solubility. The methyl ester variant is often preferred in certain synthetic routes due to its favorable reaction kinetics and ease of purification.
Properties
IUPAC Name |
methyl (2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(16)13-7(8(15)17-4)5-6-12-14-11/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQHQNKUOJENPQ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456287 | |
Record name | (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359781-97-8 | |
Record name | (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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